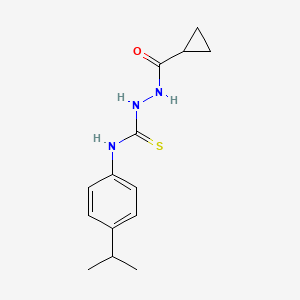![molecular formula C22H18FN3O2S B4821350 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B4821350.png)
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide
Descripción general
Descripción
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide, also known as DPF-3089, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown potential in various areas of study, including medicinal chemistry, cancer research, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of AKT and mTOR, two proteins involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cell lines, it has been shown to induce apoptosis and inhibit cell growth. In animal models, it has been shown to have neuroprotective effects and to enhance cognitive function. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide in lab experiments is its relatively simple synthesis method and availability in large quantities. It also has a wide range of potential applications in various areas of scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide. One area of interest is its potential as a drug candidate for the treatment of cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying cellular signaling pathways and protein-protein interactions. Finally, there is potential for the development of new derivatives of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide with improved pharmacological properties and specificity.
Aplicaciones Científicas De Investigación
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide has shown potential in various areas of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer and neurological disorders. In cancer research, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function.
Propiedades
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c23-19-11-13-21(14-12-19)29(27,28)24-15-18-16-26(20-9-5-2-6-10-20)25-22(18)17-7-3-1-4-8-17/h1-14,16,24H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPTVRTWNOMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4821271.png)

![5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4821280.png)
![1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid](/img/structure/B4821285.png)


![2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4821310.png)
![2-(4-{[(2-methoxyethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4821326.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B4821328.png)

![N-(4-bromophenyl)-2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4821344.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4821358.png)
![6-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4821365.png)